Cyclopropylacetyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Cyclopropylacetyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the cyclopropyl group stands out as a "privileged" structural motif. Its unique conformational rigidity, combined with its distinct electronic properties, allows for the fine-tuning of a molecule's pharmacological profile. The introduction of this three-membered ring can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby addressing common challenges in the drug discovery pipeline.[1][2][3] Cyclopropylacetyl chloride (CAS No. 54322-65-5) has emerged as a critical building block for introducing the cyclopropylmethyl moiety, offering a reactive handle for a wide array of chemical transformations. This guide provides an in-depth exploration of cyclopropylacetyl chloride, from its fundamental properties and synthesis to its applications and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application in research and development.
Core Properties
Cyclopropylacetyl chloride is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[4] Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 54222-65-5 | [5][6][7][8] |
| Molecular Formula | C₅H₇ClO | [5] |
| Molecular Weight | 118.56 g/mol | [6] |
| Boiling Point | 130-135 °C | [9] |
| Density | ~1.193 g/cm³ (predicted) | [5] |
| Refractive Index | ~1.477 (predicted) |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of cyclopropylacetyl chloride. The following data provides a reference for its characterization.
¹H NMR (500 MHz, CDCl₃): [9]
-
δ 2.77 (d, 2H): The two protons of the methylene group (CH₂) adjacent to the carbonyl group. The doublet splitting is due to coupling with the single proton on the cyclopropyl ring.
-
δ 1.13 (m, 1H): The single proton on the cyclopropyl ring (CH) bonded to the methylene group.
-
δ 0.65 (d, 2H): Two of the protons on the cyclopropyl ring.
-
δ 0.24 (d, 2H): The remaining two protons on the cyclopropyl ring.
¹³C NMR (125 MHz, CDCl₃): [9]
-
δ 173.4: The carbon of the carbonyl group (C=O).
-
δ 51.9: The carbon of the methylene group (CH₂).
-
δ 7.1: The methine carbon of the cyclopropyl ring (CH).
-
δ 4.6: The two equivalent methylene carbons of the cyclopropyl ring (CH₂).
Infrared (IR) Spectroscopy (Neat): [9]
-
νₘₐₓ 3086, 3010 cm⁻¹: C-H stretching vibrations of the cyclopropyl ring.
-
νₘₐₓ 1795 cm⁻¹: Strong C=O stretching vibration, characteristic of an acid chloride.
-
νₘₐₓ 1024, 925, 830, 707 cm⁻¹: Fingerprint region, including C-C stretching and C-H bending vibrations.
Synthesis of Cyclopropylacetyl Chloride: A Tale of Two Chlorinating Agents
The most common and efficient laboratory-scale synthesis of cyclopropylacetyl chloride involves the chlorination of cyclopropylacetic acid. The choice of chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), can influence the reaction conditions and workup procedure.
Workflow for the Synthesis of Cyclopropylacetyl Chloride
Caption: Synthesis pathways from cyclopropylacetic acid.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride [9]
This method is a robust and commonly used procedure that offers high yields.
Step-by-Step Protocol:
-
Combine cyclopropylacetic acid (10.0 g, 100 mmol) and thionyl chloride (14.6 mL, 200 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux at 40 °C under an inert atmosphere (e.g., argon).
-
Maintain the reflux overnight to ensure complete conversion.
-
After cooling to room temperature, purify the product by short-path distillation at atmospheric pressure.
-
Collect the fraction boiling between 130-135 °C, which is the desired cyclopropylacetyl chloride. This protocol typically yields around 10.2 g (86%) of the product.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using a two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The excess thionyl chloride is easily removed during distillation due to its lower boiling point (~76 °C).
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the highly moisture-sensitive thionyl chloride and the resulting cyclopropylacetyl chloride.
-
Reflux: Heating to a gentle reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.
Method 2: Synthesis using Oxalyl Chloride [9]
This method is often preferred for its milder reaction conditions and the gaseous nature of its byproducts, which simplifies purification.
Step-by-Step Protocol:
-
Dissolve cyclopropylacetic acid (3.5 g, 35.0 mmol) in a suitable solvent such as dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add oxalyl chloride (5.0 g, 39.4 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.
-
Stir the reaction mixture overnight at room temperature.
-
The resulting cyclopropylacetyl chloride can often be used directly in subsequent reactions without further purification. If necessary, the solvent can be removed under reduced pressure. This method typically yields around 3.3 g (80%) of the product.
Causality Behind Experimental Choices:
-
Low-Temperature Addition: The dropwise addition of oxalyl chloride at 0 °C helps to control the initial exothermic reaction and prevent potential side reactions.
-
Gaseous Byproducts: The byproducts of the reaction with oxalyl chloride are carbon dioxide and carbon monoxide, which are gases that evolve from the reaction mixture, simplifying the workup.
Applications in Drug Development and Medicinal Chemistry
The incorporation of a cyclopropyl ring into a drug candidate can have a profound impact on its pharmacokinetic and pharmacodynamic properties.[1][2] Cyclopropylacetyl chloride serves as a key intermediate for introducing the cyclopropylmethyl group, which can act as a bioisosteric replacement for other groups, such as a phenyl ring or a t-butyl group, offering improved metabolic stability and reduced off-target effects.
The cyclopropyl moiety is found in a number of approved drugs, highlighting its importance in pharmaceutical design.[1] While a comprehensive list is beyond the scope of this guide, it is worth noting that cyclopropane-containing compounds have shown activity as antiviral, anticancer, and antidepressant agents.[3][10] Cyclopropylacetyl chloride is a valuable tool for medicinal chemists to explore the chemical space around a lead compound by introducing this unique structural feature.
Safety, Handling, and Storage
Cyclopropylacetyl chloride is a corrosive and flammable substance that requires careful handling to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes severe skin burns and eye damage. Flammable liquid and vapor.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a respirator may be necessary.
-
Handling and Storage
-
Handling: Handle under an inert atmosphere to prevent contact with moisture, which can cause hydrolysis to the corresponding carboxylic acid and hydrogen chloride gas.[11] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It is recommended to store under an inert atmosphere and at reduced temperatures (e.g., in a refrigerator) to maintain purity.
Disposal
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal. A common method is the slow addition to a stirred, cooled solution of sodium bicarbonate.
Conclusion
Cyclopropylacetyl chloride is a versatile and valuable reagent for the introduction of the cyclopropylmethyl group in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with established and efficient synthetic protocols, make it an indispensable tool for researchers, particularly in the field of drug discovery and development. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.
References
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
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Cyclopropylacetyl chloride - LookChem. Available at: [Link]
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Material Safety Data Sheet - 3-Cyclohexylpropionyl Chloride, 96% - Cole-Parmer. Available at: [Link]
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2-Cyclopropylacetyl chloride | C5H7ClO | CID 14326268 - PubChem. Available at: [Link]
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The Crucial Role of Cyclopentyl Chloride in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Cyclopentylacetyl chloride | C7H11ClO | CID 3485182 - PubChem. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Future Medicinal Chemistry. Available at: [Link]
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Cyclopropylacetyl chloride | CAS#:54322-65-5 | Chemsrc. Available at: [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available at: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Available at: [Link]
- Process for the preparation of cyclopropylacetylene - Google Patents.
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Cyclopropanecarbonyl chloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
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